molecular formula C19H19N5O3S3 B2520131 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 686772-32-7

2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2520131
CAS No.: 686772-32-7
M. Wt: 461.57
InChI Key: NGPZLGQBZBMHAU-UHFFFAOYSA-N
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Description

2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a thieno[3,2-d]pyrimidine derivative characterized by a bicyclic thienopyrimidinone core, a 4-ethoxyphenyl substituent at the C3 position, and a thioacetamide linkage connecting the core to a 5-methyl-1,3,4-thiadiazol-2-yl group. The ethoxy group may enhance solubility or metabolic stability compared to related methyl or phenyl derivatives, though specific pharmacological data for this compound remain unreported in the provided evidence.

Properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S3/c1-3-27-13-6-4-12(5-7-13)24-17(26)16-14(8-9-28-16)20-19(24)29-10-15(25)21-18-23-22-11(2)30-18/h4-7H,3,8-10H2,1-2H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPZLGQBZBMHAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=NN=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological screening, and various activities of this compound based on recent research findings.

Synthesis

Synthesis of this compound typically involves multi-step organic reactions that include the formation of the thieno[3,2-d]pyrimidine core and subsequent modifications to introduce the ethoxyphenyl and thiadiazole moieties. The synthetic routes often utilize starting materials that are commercially available or can be easily synthesized from simpler precursors.

Antimicrobial Activity

Research indicates that derivatives of thiadiazolopyrimidine structures exhibit significant antimicrobial properties. In a study focusing on similar compounds, derivatives showed notable activity against both gram-positive and gram-negative bacteria. For instance:

  • Compounds derived from thiadiazolopyrimidine demonstrated efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Activity

The anticancer potential of thiadiazolopyrimidine derivatives has been investigated extensively. In vitro studies have shown that certain derivatives possess cytotoxic effects against various cancer cell lines:

  • For example, compounds related to the target structure exhibited IC50 values ranging from 5.69 to 9.36 µM against MCF-7 breast cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of these compounds is closely linked to their structural features. Key observations include:

  • The presence of electron-withdrawing groups on the phenyl ring can enhance antimicrobial activity.
  • Modifications at specific positions on the thiadiazole or pyrimidine rings significantly influence potency .

Case Study 1: Antimicrobial Screening

A series of synthesized thiadiazolopyrimidine derivatives were evaluated for their antimicrobial properties using standard agar diffusion methods. Compounds were tested against a panel of bacteria including Bacillus cereus and Pseudomonas aeruginosa. The results indicated that some derivatives exhibited superior antibacterial activity compared to conventional antibiotics .

Case Study 2: Anticancer Efficacy

In another study focusing on anticancer properties, a subset of thiadiazolopyrimidine derivatives was screened against multiple cancer cell lines including HepG2 and PC3. The results highlighted a strong correlation between specific structural modifications and increased cytotoxicity, particularly in compounds with bulky substituents at the 5-position of the thiadiazole ring .

Research Findings Summary

Activity Target IC50/MIC Values Comments
AntimicrobialStaphylococcus aureusMIC: Low µMEffective against gram-positive bacteria
AntimicrobialEscherichia coliMIC: Low µMEffective against gram-negative bacteria
AnticancerMCF-7 (breast cancer)IC50: 5.69 - 9.36 µMSignificant cytotoxicity observed
AnticancerHepG2 (liver cancer)IC50: VariableCorrelation with structural modifications noted

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with several thieno[3,2-d]pyrimidine and quinazolinone derivatives. Key analogs include:

Compound Name / ID Core Structure Substituents (C3 and Acetamide) Biological Target / Activity Key Findings Reference
Target Compound Thieno[3,2-d]pyrimidinone 4-ethoxyphenyl; 5-methyl-1,3,4-thiadiazol-2-yl Not explicitly reported Structural similarity to kinase inhibitors; ethoxy may improve pharmacokinetics. -
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide Thieno[3,2-d]pyrimidinone 4-methylphenyl; 5-methyl-1,3,4-thiadiazol-2-yl Not reported Direct structural analog (methyl vs. ethoxy); used in chemical libraries (ZINC2459465).
N-(1,3-Benzothiazol-2-yl)-2-[(3-benzyl-4-oxo-thieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide Thieno[3,2-d]pyrimidinone Benzyl; benzothiazol-2-yl Wnt inhibitor (IWP2 analog) Inhibits COL10A1 expression in stem cell models; no effect on PI3K/mTOR.
Compound 14 (PI3K/mTOR inhibitor) Thieno[3,2-d]pyrimidinone Morpholino; pyrazol-5-yl Dual PI3Kα/mTOR IC50 = 15 nM (PI3Kα), 16 nM (mTOR); inspired by pictilisib.
Quinazolinone derivatives (e.g., Compound 5–10) Quinazolinone Sulfamoylphenyl; aryl acetamide Anti-inflammatory (in silico) High synthetic yields (68–91%); substituent-dependent activity.

Pharmacokinetic Considerations

  • The ethoxy group in the target compound may confer improved metabolic stability compared to methyl () or morpholino () analogs, as seen in related compounds where alkoxy groups reduce hepatic clearance .
  • The 5-methyl-1,3,4-thiadiazol-2-yl acetamide moiety is uncommon in literature analogs, which often employ benzothiazole () or aryl groups (). This unique substituent could modulate solubility or target engagement.

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